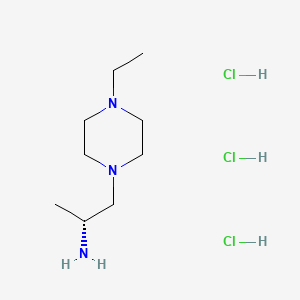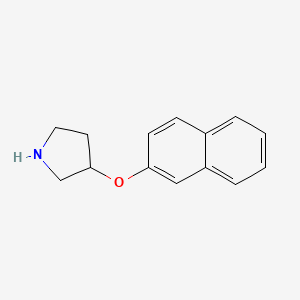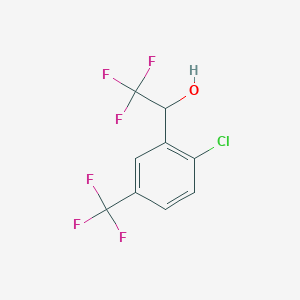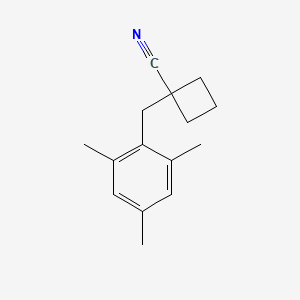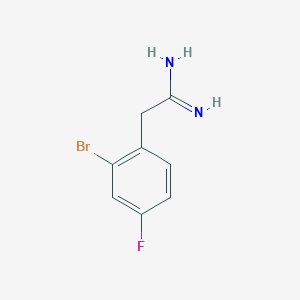![molecular formula C12H18N2O B13604038 1-[4-(methoxymethyl)phenyl]Piperazine CAS No. 158985-39-8](/img/structure/B13604038.png)
1-[4-(methoxymethyl)phenyl]Piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Methoxymethyl)phenyl]Piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in pharmaceuticals, research, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)phenyl]Piperazine typically involves the reaction of 4-(methoxymethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-[4-(Methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of 1-[4-(methoxymethyl)phenyl]Piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. It acts as a mixed agonist and antagonist, modulating the activity of these neurotransmitters. This dual action is similar to that of other psychoactive compounds, leading to its stimulant and euphoric effects .
類似化合物との比較
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Anisyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-[4-(Methoxymethyl)phenyl]Piperazine is unique due to the presence of the methoxymethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits different pharmacokinetic profiles and receptor binding affinities, making it a valuable compound for specific research and therapeutic applications .
特性
CAS番号 |
158985-39-8 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-[4-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChIキー |
BIQWSZSWXQMIOU-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


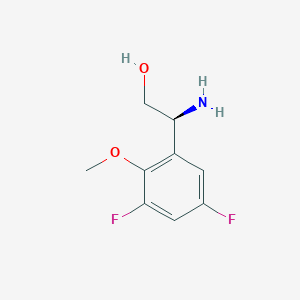
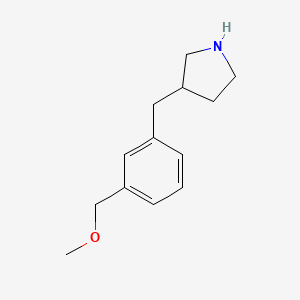
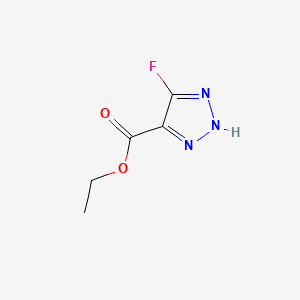
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)



![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
